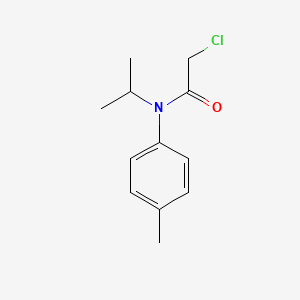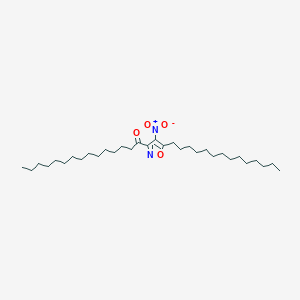
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one is a complex organic compound featuring a nitro group, a long alkyl chain, and an oxazole ring
Méthodes De Préparation
The synthesis of 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the nitro group and the long alkyl chains. Common reagents used in these reactions include nitrating agents, alkyl halides, and base catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The long alkyl chains can undergo substitution reactions with halogens or other functional groups.
Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, halogens, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Mécanisme D'action
The mechanism by which 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one exerts its effects involves its interaction with molecular targets. The nitro group and oxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, affecting their activity. The long alkyl chains can also influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring but may have different substituents, affecting their chemical and biological properties.
Nitroalkanes: Compounds with nitro groups and alkyl chains, but lacking the oxazole ring, which influences their reactivity and applications.
Long-chain ketones: Compounds with long alkyl chains and a ketone group, but without the nitro or oxazole functionalities.
The uniqueness of this compound lies in its combination of a nitro group, oxazole ring, and long alkyl chains, which confer specific chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
65474-86-4 |
|---|---|
Formule moléculaire |
C32H58N2O4 |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
1-(4-nitro-5-tetradecyl-1,2-oxazol-3-yl)pentadecan-1-one |
InChI |
InChI=1S/C32H58N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(35)31-32(34(36)37)30(38-33-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
LURKJYVCHHWCGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=C(C(=NO1)C(=O)CCCCCCCCCCCCCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



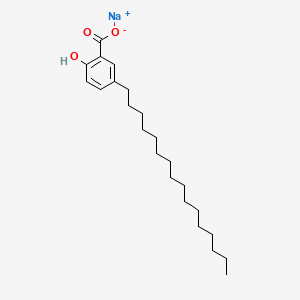
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
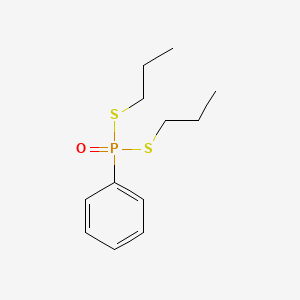
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
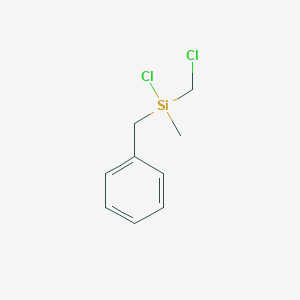
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
